molecular formula C17H16FNO3S B13902270 [2-(2-fluoroanilino)-1-methyl-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

[2-(2-fluoroanilino)-1-methyl-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

Cat. No.: B13902270
M. Wt: 333.4 g/mol
InChI Key: RRZYDABXOIHVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-fluoroanilino)-1-methyl-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a fluoroaniline moiety with a cyclopenta[b]thiophene carboxylate, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-fluoroanilino)-1-methyl-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the fluoroaniline derivative. This is followed by the formation of the cyclopenta[b]thiophene ring system and subsequent esterification to introduce the carboxylate group. Common reagents used in these reactions include fluorinating agents, aniline derivatives, and various catalysts to facilitate ring formation and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography and recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[2-(2-fluoroanilino)-1-methyl-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroaniline moiety, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

[2-(2-fluoroanilino)-1-methyl-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(2-fluoroanilino)-1-methyl-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluoroaniline moiety can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The cyclopenta[b]thiophene ring system may also contribute to the compound’s overall activity by stabilizing the interaction with the target molecules.

Properties

Molecular Formula

C17H16FNO3S

Molecular Weight

333.4 g/mol

IUPAC Name

[1-(2-fluoroanilino)-1-oxopropan-2-yl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

InChI

InChI=1S/C17H16FNO3S/c1-10(16(20)19-13-7-3-2-6-12(13)18)22-17(21)15-9-11-5-4-8-14(11)23-15/h2-3,6-7,9-10H,4-5,8H2,1H3,(H,19,20)

InChI Key

RRZYDABXOIHVLE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1F)OC(=O)C2=CC3=C(S2)CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.